Cas no 885956-93-4 (1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid)

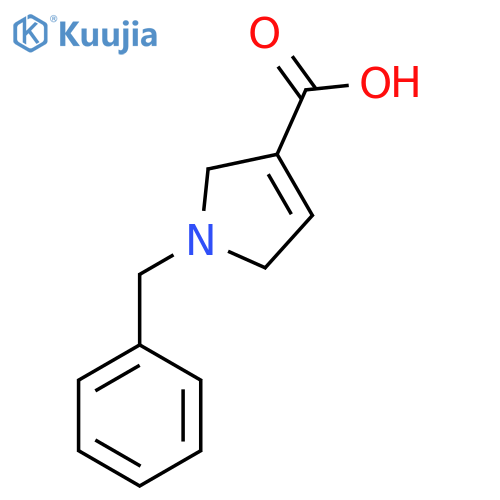

885956-93-4 structure

商品名:1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

CAS番号:885956-93-4

MF:C12H13NO2

メガワット:203.237123250961

CID:4718504

1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

- 1-benzyl-2,5-dihydropyrrole-3-carboxylic Acid

- B64014

-

- インチ: 1S/C12H13NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,14,15)

- InChIKey: ZGFXSXUDGMWSIG-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CCN(CC2C=CC=CC=2)C1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 267

- トポロジー分子極性表面積: 40.5

1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B150856-500mg |

1-benzyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid |

885956-93-4 | 500mg |

$ 550.00 | 2022-06-07 | ||

| Life Chemicals | F1967-3105-0.5g |

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |

885956-93-4 | 95%+ | 0.5g |

$568.0 | 2023-09-06 | |

| TRC | B150856-100mg |

1-benzyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid |

885956-93-4 | 100mg |

$ 135.00 | 2022-06-07 | ||

| Life Chemicals | F1967-3105-5g |

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |

885956-93-4 | 95%+ | 5g |

$1794.0 | 2023-09-06 | |

| Life Chemicals | F1967-3105-2.5g |

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |

885956-93-4 | 95%+ | 2.5g |

$1196.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D196012-1g |

1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |

885956-93-4 | 95% | 1g |

$785 | 2024-08-03 | |

| Life Chemicals | F1967-3105-0.25g |

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |

885956-93-4 | 95%+ | 0.25g |

$539.0 | 2023-09-06 | |

| Life Chemicals | F1967-3105-1g |

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |

885956-93-4 | 95%+ | 1g |

$598.0 | 2023-09-06 | |

| TRC | B150856-1g |

1-benzyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid |

885956-93-4 | 1g |

$ 865.00 | 2022-06-07 | ||

| Life Chemicals | F1967-3105-10g |

1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid |

885956-93-4 | 95%+ | 10g |

$2512.0 | 2023-09-06 |

1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

885956-93-4 (1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid) 関連製品

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885956-93-4)1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):949